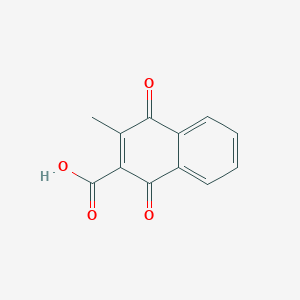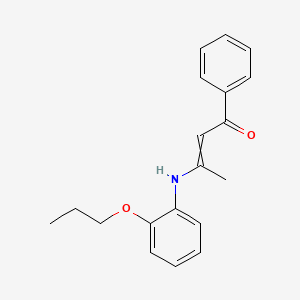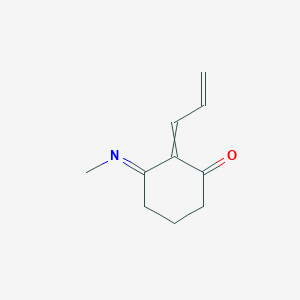![molecular formula C29H51NO3 B14179335 N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide CAS No. 920277-59-4](/img/structure/B14179335.png)
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide is a complex organic compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of cells and play a crucial role in maintaining the skin barrier and retaining moisture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide typically involves the following steps:
Formation of the fatty acid chain: This can be achieved through the hydrogenation of unsaturated fatty acids or through the elongation of shorter fatty acids using malonyl-CoA and fatty acid synthase.
Attachment of the sphingosine base: The sphingosine base is synthesized from serine and palmitoyl-CoA through a series of enzymatic reactions.
Amidation reaction: The fatty acid chain is then attached to the sphingosine base through an amidation reaction, forming the ceramide backbone.
Addition of the benzamide group: The final step involves the attachment of the benzamide group to the ceramide backbone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The use of flow reactors and continuous processing techniques can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ceramides and their derivatives in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic effects in skin disorders, such as eczema and psoriasis, due to its role in maintaining the skin barrier.
Industry: Used in the formulation of skincare products and cosmetics for its moisturizing and barrier-enhancing properties.
Wirkmechanismus
The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide involves its incorporation into the cell membrane, where it helps to maintain the integrity and function of the membrane. It interacts with other lipids and proteins within the membrane, influencing various signaling pathways and cellular processes. The compound’s hydroxyl and amide groups play a crucial role in its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R)-1,3-Dihydroxyhexacos-4-en-2-yl]palmitamide
- N-[(2S,3R)-1,3-Dihydroxynonadec-4-en-2-yl]stearamide
Uniqueness
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide is unique due to its specific fatty acid chain length and the presence of the benzamide group, which distinguishes it from other ceramides. This unique structure contributes to its specific biological and chemical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
920277-59-4 |
|---|---|
Molekularformel |
C29H51NO3 |
Molekulargewicht |
461.7 g/mol |
IUPAC-Name |
N-[(2S)-1,3-dihydroxypentadecan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C29H51NO3/c1-3-5-7-9-10-11-12-13-15-17-19-28(32)27(24-31)30-29(33)26-22-20-25(21-23-26)18-16-14-8-6-4-2/h20-23,27-28,31-32H,3-19,24H2,1-2H3,(H,30,33)/t27-,28?/m0/s1 |
InChI-Schlüssel |
VBAMJVUKXOBWPR-MBMZGMDYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC([C@H](CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)


![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)

![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)
